3-Methyl-2-methylene-1,5-diphenylpentane-1,5-dione
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Overview
Description
3-methyl-2-methylene-1,5-diphenylpentane-1,5-dione is an aromatic ketone.
Scientific Research Applications
Cyclomanganation Studies
A study by Tully et al. (2005) explored the reaction of 1,5-diphenyl-3-(2-pyridyl)pentane-1,5-dione with benzylpentacarbonylmanganese. This reaction is significant in understanding cyclomanganation at a saturated carbon, a rare occurrence in chemical reactions, particularly adjacent to a carbonyl group. The study also reported on the crystal structure of the product, contributing to the field of organometallic chemistry (Tully, Main, & Nicholson, 2005).
Organometallic Synthesis
Narasaka (2003) demonstrated the use of 3,3-Dimethyl-1,5-diphenylpentane-1,5-dione as an intermediate in the synthesis of isopropylideneacetophenone, using Titanium tetrachloride as a catalyst. This research contributes to the understanding of addition and elimination reactions in organic synthesis (Narasaka, 2003).
Phosphorus Heterocycle Synthesis
Rudi et al. (1983) investigated the synthesis of 3,9-dioxa-2, 4-diphosphabicyclo nonanes via the reaction of methyl dihalophosphane with 1,5-diphenylpentan-1,5-dione. This research is notable for its contribution to the synthesis of phosphorus heterocycles, a valuable area in medicinal and synthetic chemistry (Rudi, Reichman, Goldberg, & Kashman, 1983).
Chemoselective Synthesis
Yin et al. (2019) researched the chemoselective synthesis of 1,3,5-triaryl-1,5-diketones under solvent-free conditions, finding that intramolecular hydrogen bonds play a critical role in the structural arrangement. This study provides insights into the synthesis and structural properties of diketones, which are important intermediates in organic chemistry (Yin, Xiong, Guo, Hu, Shan, & Borovkov, 2019).
properties
Product Name |
3-Methyl-2-methylene-1,5-diphenylpentane-1,5-dione |
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Molecular Formula |
C19H18O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-methyl-2-methylidene-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C19H18O2/c1-14(13-18(20)16-9-5-3-6-10-16)15(2)19(21)17-11-7-4-8-12-17/h3-12,14H,2,13H2,1H3 |
InChI Key |
OOADQCRZDPSFER-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)C(=C)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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